molecular formula C5H3N5O2 B12331737 8-Aminopurine-2,6-dione

8-Aminopurine-2,6-dione

Cat. No.: B12331737
M. Wt: 165.11 g/mol
InChI Key: XQBOZPXPWOHNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. Xanthine derivatives are known for their diverse biological activities, including roles as bronchodilators, psycho-stimulants, and cardiac stimulants . 8-Aminoxanthine, in particular, has garnered interest due to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoxanthine typically involves the conversion of 8-aminohypoxanthine to 8-Aminoxanthine via xanthine oxidase . Another method involves the conversion of 8-aminoxanthine derivatives into diazonium salts, which are then treated with alkyl cyanides in dry pyridine to yield 8-substituted 2,6-purinediones .

Industrial Production Methods: While specific industrial production methods for 8-Aminoxanthine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Aminoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase is the primary enzyme used.

    Substitution: Alkyl cyanides and dry pyridine are commonly used reagents.

Major Products:

Scientific Research Applications

8-Aminoxanthine has several scientific research applications:

Properties

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

8-imino-3H-purine-2,6-dione

InChI

InChI=1S/C5H3N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,6,8,9,10,11,12)

InChI Key

XQBOZPXPWOHNAA-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=N)N=C1NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.